molecular formula C10H12ClN5O4 B1664061 2-Chloroadenosine CAS No. 146-77-0

2-Chloroadenosine

Cat. No. B1664061
CAS RN: 146-77-0
M. Wt: 301.69 g/mol
InChI Key: BIXYYZIIJIXVFW-UUOKFMHZSA-N
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Description

2-Chloroadenosine (CADO) is an adenosine agonist . It is a metabolically stable analogue of adenosine . It has anticonvulsant effects and is neuroprotective in vivo .


Synthesis Analysis

The synthesis of 2-Chloroadenosine involves the reaction of 2-chloroadenine and uridine with hydrogen chloride, potassium dihydrogen phosphate, and potassium hydroxide in water and dimethyl sulfoxide at a pH of 7.1-7.2 at 58 - 61°C for 4 hours .


Molecular Structure Analysis

The molecular formula of 2-Chloroadenosine is C10H12ClN5O4 . Its molecular weight is 301.69 . The InChI Key is BIXYYZIIJIXVFW-UUOKFMHZSA-N .


Chemical Reactions Analysis

2-Chloroadenosine is an analog of adenosine and acts as an adenosine A1 receptor agonist . It might possess anti-oxidant properties . It is also used as an agonist of adenosine receptors in dorsal hippocampus (DH) and ventral hippocampus (VH) of mice .


Physical And Chemical Properties Analysis

2-Chloroadenosine is soluble in DMSO to 25 mM and in water to 25 mM . It is a solid substance . Its molecular weight is 301.69 .

Scientific Research Applications

Anticancer Properties

2-Chloroadenosine has shown potential as an anticancer agent. Research indicates it can induce apoptosis in several cell lines, acting either via adenosine receptors or through metabolic transformations leading to effective nucleotide analogues in cancer treatment. Specifically, in human prostate cancer PC3 cells, 2-Chloroadenosine acts as a metabolic precursor of an S-phase specific nucleoside analogue, inhibiting DNA synthesis and leading to cell accumulation in the S-phase. Its combination with Docetaxel decreases PC3 cell proliferation and invasiveness, and modulates gene expression related to cancer metastasis and immune system activity (Bellezza, Tucci, & Minelli, 2008).

Induction of Apoptosis in Leukemic B-Cells

2-Chloroadenosine induces apoptosis in leukemic B-cells. Its cytotoxicity is linked to its intracellular metabolism, leading to activation of apoptosis pathways, including caspase-3 activation, DNA fragmentation, and PARP cleavage. The compound effectively converts into 2-chloroATP, leading to a decrease in intracellular ATP concentration and inhibition of macromolecular synthesis, including DNA, RNA, and protein synthesis (Bastin-Coyette et al., 2008).

Adenosine Receptor Studies

2-Chloroadenosine has been utilized in studies investigating adenosine receptors. For instance, research using 2-[3H]Chloroadenosine as a ligand revealed the presence of adenosine receptors on rat brain cortical membranes, providing insight into adenosine's role in brain function and signaling (Wu, Phillis, Balls, & Rinaldi, 1980).

Effects on Seizures

2-Chloroadenosine has been studied for its effects on seizures. Research on rats indicated that it can modulate seizure threshold within the limbic system, demonstrating that purinergic mechanisms are involved in the maintenance and modulation of seizure activity (Bortolotto, Mello, Turski, & Cavalheiro, 1985).

Synthesis for Industrial Application

The synthesis of 2-Chloroadenosine has been a subject of research, with methods developed to produce it efficiently for potential industrial applications. This includes a synthesis route from commercially available substrates, avoiding toxic metal catalysts (Xia Ran et al., 2016).

Safety And Hazards

2-Chloroadenosine is harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of damaging fertility or the unborn child . It is also harmful to aquatic life .

Future Directions

2-Chloroadenosine has a broad range of applications in the pharmaceutical industry. As an antiviral agent, it can inhibit the replication of various viruses, such as hepatitis B virus, herpes simplex virus, and human immunodeficiency virus .

Relevant Papers

There are several papers that have studied 2-Chloroadenosine. For instance, a paper by Saito and Yamaguchi studied the lethal effect of 2-Chloroadenosine on mouse macrophages . Another paper by Nowak et al. studied the control of cytokine production in iNKT cells by the A2aR adenosine receptor .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXYYZIIJIXVFW-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017134
Record name 2-Chloroadenosinehemihydrate
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Molecular Weight

301.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463001
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloroadenosine

CAS RN

146-77-0, 103090-47-7, 81012-94-4
Record name 2-Chloroadenosine
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Record name 2-Chloroadenosine
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Record name 2-Chloroadenosinehemihydrate
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Record name 2-chloroadenosinehemihydrate
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Record name 2-Chloroadenosine hemihydrate
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Record name 2-CHLOROADENOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,260
Citations
G Brown, V Weliky - The Journal of Organic Chemistry, 1958 - ACS Publications
Notes - 2-Chloroadenine and 2-Chloroadenosine … encountered in again obtaining a crystalline sample of 2-chloroadenosine. … (11) Some supplies of 2-chloroadenosine were …
Number of citations: 44 pubs.acs.org
MC Evans, JH Swan, BS Meldrum - Neuroscience letters, 1987 - Elsevier
… Iterative focal injections of 2-chloroadenosine, a stable analogue of adenosine, protect … Delayed focal injection of 2-chloroadenosine after 10 and 24 h of reperfusion fails to protect …
Number of citations: 237 www.sciencedirect.com
GVR Born - Nature, 1964 - nature.com
… and adenosine is the substitution of a hydroxyl group for a hydrogen atom in position 2, another analogue of adenosine substituted only in that position, namely, 2-chloroadenosine, has …
Number of citations: 151 www.nature.com
G Gough, MH Maguire, F Michal - Journal of Medicinal Chemistry, 1969 - ACS Publications
… The analog 2-chloroadenosine has mo repot ei it effects than adenosine, both on … 2-Chloro-AMP was also obtained by the direct phosphorylation of 2-chloroadenosine with POCE in tri…
Number of citations: 30 pubs.acs.org
KK Borowicz, J Łuszczki, SJ Czuczwar - European …, 2002 - Elsevier
… 2-chloroadenosine (0.125 mg/kg)-induced enhancement of the protective activity of carbamazepine and clonazepam. 2-Chloroadenosine … Summing up, 2-chloroadenosine …
Number of citations: 41 www.sciencedirect.com
Y Kubota, Y Iwasaki, H Harada… - Clinical Diagnostic …, 1999 - Am Soc Microbiol
Alveolar macrophages (AMs) are localized in the alveoli and alveolar ducts of the lung and are the only macrophages living in an aerobic environment. Recent studies have …
Number of citations: 18 journals.asm.org
MG Muhonen, CM Loftus… - Journal of Cerebral …, 1995 - journals.sagepub.com
Adenosine is a potent cerebral vasodilator. We tested the hypothesis that dilatation of collateral vessels in cerebrum, in response to topical adenosine and 2-chloroadenosine (2-CAD), …
Number of citations: 10 journals.sagepub.com
A Minelli, I Bellezza, M Agostini, S Bracarda… - The Prostate, 2006 - Wiley Online Library
… 2-chloroadenosine is phosphorylated andincreases the production of hypoxanthine in … Influence of 2-chloroadenosine on the nucleotide content of isolated rat hepatocytes. FEBS …
Number of citations: 11 onlinelibrary.wiley.com
WT Cheung, CM Lee, TB Ng - Pharmacology, 1988 - karger.com
… 2-chloroadenosine and an increase of adipocyte adenosine A1recep tor number. … 2-chloroadenosine (fig. 3, table III). A similar increase in the antilipolytic potency of 2-chloroadenosine …
Number of citations: 31 karger.com
MH Maguire, F Michal - Nature, 1968 - nature.com
… of action of 2-chloroadenosine can be … ; 2-chloroadenosine is not deaminated by either rat kidney** or ox heartº adenosine deaminase. The greater potency of 2-chloroadenosine …
Number of citations: 36 www.nature.com

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